Acetamide, N-[4-(3-bromopropoxy)phenyl]-
Description
Acetamide, N-[4-(3-bromopropoxy)phenyl]- is an acetamide derivative featuring a phenyl ring substituted at the para position with a 3-bromopropoxy group.
Properties
CAS No. |
40981-73-5 |
|---|---|
Molecular Formula |
C11H14BrNO2 |
Molecular Weight |
272.14 g/mol |
IUPAC Name |
N-[4-(3-bromopropoxy)phenyl]acetamide |
InChI |
InChI=1S/C11H14BrNO2/c1-9(14)13-10-3-5-11(6-4-10)15-8-2-7-12/h3-6H,2,7-8H2,1H3,(H,13,14) |
InChI Key |
GYQVTCSDOJTHEB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)OCCCBr |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-[4-(3-bromopropoxy)phenyl]- typically involves the reaction of 4-hydroxyacetophenone with 3-bromopropylamine in the presence of a base such as potassium carbonate. The reaction proceeds through the formation of an intermediate, which is then acetylated using acetic anhydride to yield the final product .
Industrial Production Methods
Industrial production methods for Acetamide, N-[4-(3-bromopropoxy)phenyl]- are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-[4-(3-bromopropoxy)phenyl]- undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The phenyl ring can undergo oxidation to form quinones or other oxidized derivatives.
Reduction Reactions: The carbonyl group in the acetamide moiety can be reduced to form amines or alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. Conditions typically involve the use of polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
Substitution Reactions: Products include azides, thiocyanates, and substituted amides.
Oxidation Reactions: Products include quinones and other oxidized phenyl derivatives.
Reduction Reactions: Products include primary amines and alcohols.
Scientific Research Applications
Acetamide, N-[4-(3-bromopropoxy)phenyl]- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a reagent in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of Acetamide, N-[4-(3-bromopropoxy)phenyl]- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of signal transduction pathways and inhibition of key enzymes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Phenoxy Acetamide Derivatives
Compounds such as N-butyl-2-(4-butyryl-2-fluorophenoxy)acetamide (30) and 2-(4-butyryl-2-fluorophenoxy)-N-(1-hydroxy-2-methylpropan-2-yl)acetamide (31) share a phenoxy-acetamide backbone but differ in substituents. These derivatives are synthesized via reactions involving bromoacetyl bromide and amines or phenolic precursors under basic conditions (e.g., K₂CO₃/KI) .
Key Differences :
- The target compound’s 3-bromopropoxy group contrasts with the fluorophenoxy and butyryl substituents in analogs.
- Bromine’s larger atomic size and polarizability compared to fluorine may influence electronic properties and reactivity .
N-(4-Bromophenyl)acetamide
This simpler analog lacks the propoxy linker but retains the bromophenyl moiety. Crystallographic studies reveal bond length variations in the acetamide region (e.g., C1–C2: 1.501 Å vs. 1.53 Å in related derivatives), suggesting subtle conformational differences .
Pharmacological Activity Comparisons
Analgesic and Anti-nociceptive Derivatives
- N-[4-(N,N-diethylsulfamoyl)phenyl]acetamide (36) and N-(4-(piperazin-1-ylsulfonyl)phenyl)acetamide (37) exhibit anti-hypernociceptive activity in inflammatory pain models, outperforming paracetamol in some cases .
- N-{4-[(2E)-3-(4-nitrophenyl)prop-2-enoyl]phenyl}acetamide (6), an acetamidochalcone, shows potent antinociceptive activity (32–34-fold more potent than aspirin) in writhing and formalin tests .
However, the bromopropoxy group could serve as a prodrug linker or facilitate targeted delivery.
Research Findings and Implications
Structural Influence on Activity : Bromine’s electron-withdrawing nature may enhance stability compared to chlorine analogs (e.g., N-[4-(3-chloro-2-oxo-propoxy)phenyl]acetamide in ) but reduce solubility .
Pharmacological Gaps: Unlike sulfonamide or chalcone derivatives, the target compound’s biological profile remains unstudied.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
